

Thermochemical Profile of 2-Methyldecanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

[Get Quote](#)

This technical guide provides a comprehensive overview of the available thermochemical data for **2-Methyldecanal** ($C_{11}H_{22}O$). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and includes a visualization of a relevant synthetic pathway.

Quantitative Thermochemical Data

The following tables summarize the critically evaluated thermochemical data for **2-Methyldecanal** in the ideal gas and liquid phases, primarily sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.^{[1][2][3][4]}

Table 1: Ideal Gas Phase Thermochemical Properties of 2-Methyldecanal

Temperature (K)	Isobaric Heat Capacity (C_p°) (J/mol·K)	Standard Molar Entropy (S°) (J/mol·K)	Enthalpy (H°) (kJ/mol)
200	Data not available	Data not available	Data not available
298.15	Data not available	Data not available	Data not available
300	Data not available	Data not available	Data not available
400	Data not available	Data not available	Data not available
500	Data not available	Data not available	Data not available
600	Data not available	Data not available	Data not available
700	Data not available	Data not available	Data not available
800	Data not available	Data not available	Data not available
900	Data not available	Data not available	Data not available
1000	Data not available	Data not available	Data not available

Note: While the NIST/TRC Web Thermo Tables indicate the availability of data in this range, specific values were not retrieved in the search. The data is typically generated through dynamic data analysis and may require subscription access for specific point values.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Liquid Phase Thermochemical Properties of 2-Methyldecanal

Temperature (K)	Property	Value
250 - 656.6	Enthalpy (Liquid in equilibrium with Gas)	Temperature Dependent
250 - 656.6	Entropy (Liquid in equilibrium with Gas)	Temperature Dependent
250 - 656.6	Heat Capacity at saturation pressure (Liquid)	Temperature Dependent

Note: Specific point data from the NIST/TRC database requires direct access. The available information confirms that critically evaluated data exists for these properties over the specified temperature ranges.[\[1\]](#)

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for the determination of thermochemical data for **2-Methyldecanal** are not detailed in the public literature, this section outlines the general and widely accepted methodologies for organic compounds of similar nature.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound like **2-Methyldecanal** is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\circ$).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The experimental technique for measuring the enthalpy of combustion is bomb calorimetry.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb". The heat released by the exothermic reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured to calculate the heat of combustion.

Generalized Protocol:

- **Sample Preparation:** A precise mass of **2-Methyldecanal** is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or a thin-walled glass ampule may be necessary to prevent evaporation before ignition.[\[14\]](#)
- **Bomb Assembly:** The crucible is placed inside the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter). A stirrer ensures uniform temperature distribution, and a

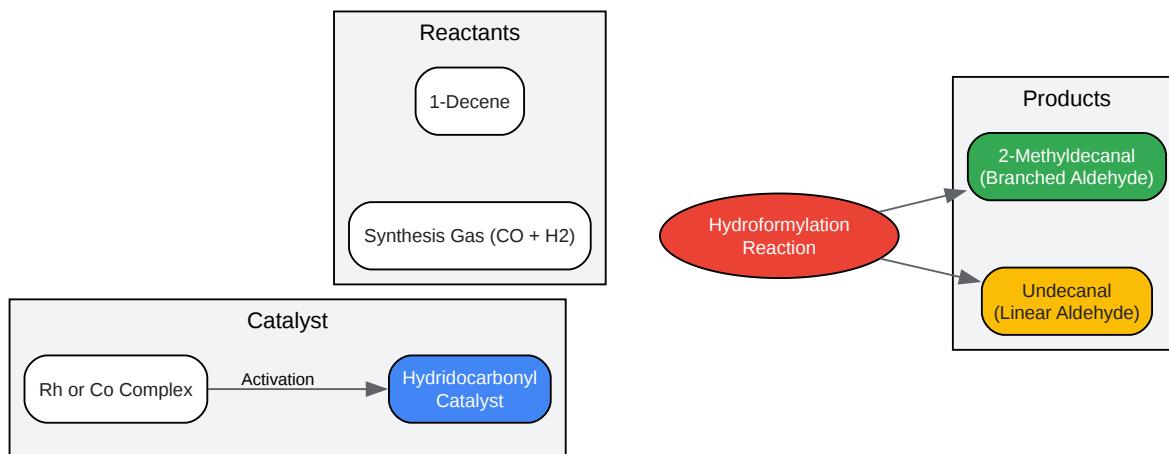
high-precision thermometer records the initial temperature.

- Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculation: The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the combustion of the fuse wire.[12][13]
- Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).[15][16]

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The isobaric heat capacity (C_{p}) of **2-Methyldecanal** can be determined using Differential Scanning Calorimetry (DSC).[17][18][19][20][21]

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. The sample and reference are subjected to a controlled temperature program (e.g., a linear heating rate). The energy required to maintain the sample and reference at the same temperature provides information about the sample's heat capacity.


Generalized Protocol:

- Sample Preparation: A small, accurately weighed amount of **2-Methyldecanal** is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 K/min), is set.
- Measurement: The DSC run is initiated. The instrument records the differential heat flow to the sample relative to the reference as the temperature is scanned.

- Calibration and Calculation: To obtain absolute heat capacity values, a three-step procedure is typically followed:
 - A baseline run is performed with two empty pans to determine the instrumental heat flow difference.
 - A run is performed with a standard material of known heat capacity (e.g., sapphire) to calibrate the instrument.
 - The sample is run under the same conditions. The heat capacity of the sample is then calculated by comparing the heat flow data from the three runs.[17][19]

Visualization of a Relevant Chemical Pathway

2-Methyldecanal can be synthesized via the hydroformylation of 1-decene. This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[22][23][24][25][26]

[Click to download full resolution via product page](#)

Caption: Hydroformylation of 1-decene to produce **2-methyldecanal** and undecanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. 2-Methyl-decanal [webbook.nist.gov]
- 3. 2-Methyl-decanal [webbook.nist.gov]
- 4. 2-Methyl-decanal [webbook.nist.gov]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 10. eiu.edu [eiu.edu]
- 11. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 12. chemistry.montana.edu [chemistry.montana.edu]
- 13. scimed.co.uk [scimed.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. jpyro.co.uk [jpyro.co.uk]
- 16. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 17. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]

- 20. hitachi-hightech.com [hitachi-hightech.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pure.mpg.de [pure.mpg.de]
- 23. researchgate.net [researchgate.net]
- 24. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Profile of 2-Methyldecanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664147#thermochemical-data-for-2-methyldecanal\]](https://www.benchchem.com/product/b1664147#thermochemical-data-for-2-methyldecanal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com